5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
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Overview
Description
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. In biological systems, it can disrupt DNA replication processes, leading to the inhibition of cell growth and proliferation. This is particularly relevant in its anticancer and antimicrobial activities, where the compound interferes with the cellular machinery of pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-thiadiazole derivatives, such as:
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-[(3-Methoxypropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
- 6-((4-fluorobutyl)sulfanyl)-3-(5’-fluoro-2’-methoxy-(1,1’-biphenyl)-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
What sets 5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxypropyl group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
Properties
CAS No. |
105488-85-5 |
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Molecular Formula |
C6H10N2OS3 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
5-(3-methoxypropylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H10N2OS3/c1-9-3-2-4-11-6-8-7-5(10)12-6/h2-4H2,1H3,(H,7,10) |
InChI Key |
GIQKTEFJDWKCFW-UHFFFAOYSA-N |
Canonical SMILES |
COCCCSC1=NNC(=S)S1 |
Origin of Product |
United States |
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